

4-Bromo-2,3-Dichlorophenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **4-Bromo-2,3-Dichlorophenol**

Cat. No.: **B181490**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2,3-Dichlorophenol**: Properties, Applications, and Synthetic Insights

Executive Summary

4-Bromo-2,3-dichlorophenol is a halogenated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—a hydroxyl group, two vicinal chlorine atoms, and a bromine atom—creates a reactive and versatile scaffold for organic synthesis. This guide provides a comprehensive overview of its core chemical properties, established applications, and synthetic utility. We will delve into its physicochemical characteristics, reactivity profile, and its role as a crucial intermediate in the development of novel compounds. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Physicochemical & Structural Properties

4-Bromo-2,3-dichlorophenol is a white crystalline solid at room temperature.^[1] The precise arrangement of its halogen substituents and the phenolic hydroxyl group dictates its physical properties and chemical behavior. The electron-withdrawing nature of the chlorine and bromine atoms significantly influences the acidity of the hydroxyl group and the reactivity of the aromatic ring.

Chemical Identity and Physical Data

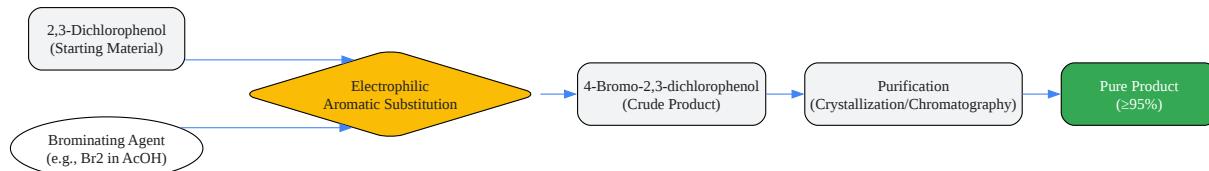
A consolidated summary of the compound's key identifiers and physical properties is presented below. These data are fundamental for its safe handling, storage, and application in experimental design.

Property	Value	Source(s)
IUPAC Name	4-bromo-2,3-dichlorophenol	[2]
CAS Number	1940-44-9	[1] [2] [3]
Molecular Formula	C ₆ H ₃ BrCl ₂ O	[1] [2] [3]
Molecular Weight	241.9 g/mol	[1] [2] [3]
Appearance	White crystalline powder	[1]
Melting Point	53-54 °C	[3] [4]
Boiling Point	277.3 ± 35.0 °C (Predicted)	[3] [4]
Density	1.890 ± 0.06 g/cm ³ (Predicted)	[3] [4]
Storage Conditions	Inert atmosphere, Room Temperature or 0-8°C	[1] [3] [4]
PubChem CID	12311538	[1] [2]

Molecular Structure Analysis

The structure of **4-Bromo-2,3-dichlorophenol** is foundational to its reactivity. The hydroxyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects makes the remaining unsubstituted carbon on the ring (C-5) susceptible to further electrophilic substitution, while the hydroxyl group itself is a key site for nucleophilic reactions or derivatization.

Caption: Molecular structure of **4-Bromo-2,3-dichlorophenol**.

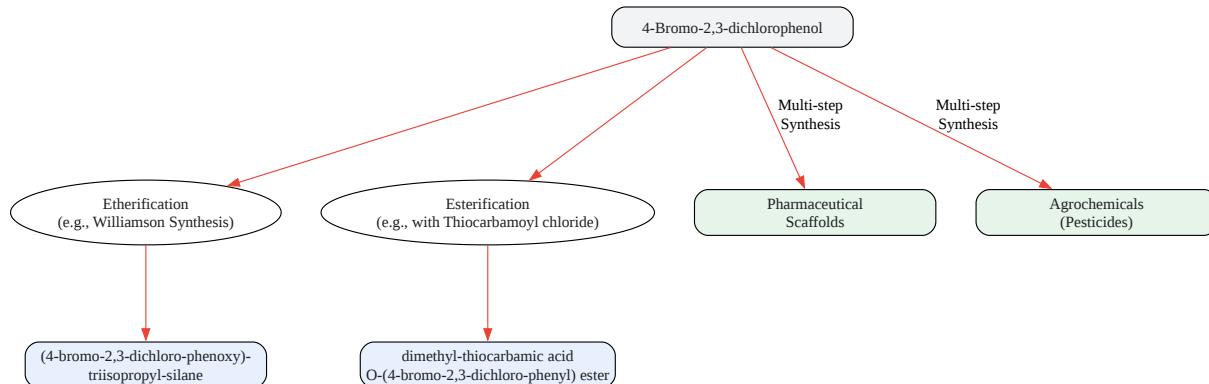

Synthesis & Reactivity

As a highly functionalized aromatic, **4-Bromo-2,3-dichlorophenol** is primarily utilized as a building block. Its synthesis and subsequent reactions are critical for the construction of more

complex target molecules.

Conceptual Synthesis Pathway

While specific industrial synthesis protocols are proprietary, a logical laboratory-scale approach would involve the selective bromination of 2,3-dichlorophenol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the two ortho positions are blocked by chlorine atoms, the bromination is highly directed to the para position.


[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Bromo-2,3-dichlorophenol**.

Chemical Reactivity and Downstream Applications

The reactivity of **4-Bromo-2,3-dichlorophenol** is centered around its hydroxyl group and the potential for substitution reactions on the aromatic ring. It serves as a key intermediate for a variety of more complex molecules.^{[1][3]} For instance, the phenolic hydroxyl can be derivatized, and the halogen atoms can be modified through various cross-coupling reactions, although this is less common than derivatization of the hydroxyl group.

This compound is a precursor in the production of agrochemicals and pharmaceuticals.^[3] Its structure is incorporated into larger molecules to impart specific biological activities or physical properties.

[Click to download full resolution via product page](#)

Caption: Role as a synthetic intermediate leading to various derivatives.

Industrial and Research Applications

4-Bromo-2,3-dichlorophenol is a versatile compound with applications spanning multiple industries.[\[1\]](#)

- Pharmaceutical and Agrochemical Synthesis: It is a valuable intermediate for creating a range of medicinal compounds and agrochemicals, including pesticides.[\[3\]](#) Its halogenated structure can be a key pharmacophore or can be used to tune the lipophilicity and metabolic stability of a final drug product.
- Antimicrobial Agents: The compound exhibits potent antimicrobial properties, making it an essential ingredient in the formulation of disinfectants and preservatives for industrial and healthcare settings.[\[1\]](#)[\[3\]](#)

- Dyes and Pigments: It is employed in the synthesis of certain dyes, where its structure contributes to the color and stability of the final product.[3]
- Polymer Science: It can be incorporated into polymer formulations to enhance thermal stability and degradation resistance.[1]
- Environmental Research: The compound is used in toxicological and environmental fate studies of chlorinated and brominated phenols, which helps inform regulatory policies and remediation strategies.[1]

Safety, Handling, and Toxicology

As with all halogenated phenols, **4-Bromo-2,3-dichlorophenol** must be handled with appropriate care. Halogenated phenols as a class are known to be irritants and can be toxic.[5]

General Handling Protocol

The following is a standard protocol for handling crystalline phenolic compounds in a laboratory setting.

- Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
- Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation, such as careful scooping with a spatula. Do not pour the powder.
- Spill Management: In case of a spill, do not dry sweep. Carefully scoop the solid material into a labeled waste container. Decontaminate the area with a suitable solvent and then wash with soap and water.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Toxicological Profile

While a detailed toxicological profile for this specific isomer is not readily available, the general class of dichlorophenols and bromophenols are considered hazardous.^[5] They can cause skin and eye irritation.^[6] Ingestion and inhalation may be harmful.^{[5][6]} Long-term exposure to related compounds may have cumulative health effects.^[5] It is crucial to consult the material safety data sheet (MSDS) from the supplier before use and to conduct a thorough risk assessment for any experimental procedure involving this compound.

Conclusion

4-Bromo-2,3-dichlorophenol is a chemical of significant utility, primarily serving as a highly functionalized intermediate for the synthesis of high-value products in the pharmaceutical, agrochemical, and materials industries. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. Adherence to strict safety protocols is mandatory for its handling. Future research will likely continue to leverage this compound's unique structure to develop novel molecules with tailored functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2,3-Dichlorophenol | C6H3BrCl2O | CID 12311538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1940-44-9,4-BROMO-2,3-DICHLOROPHENOL | lookchem [lookchem.com]
- 4. 4-BROMO-2,3-DICHLOROPHENOL CAS#: 1940-44-9 [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- To cite this document: BenchChem. [4-Bromo-2,3-Dichlorophenol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181490#4-bromo-2-3-dichlorophenol-chemical-properties\]](https://www.benchchem.com/product/b181490#4-bromo-2-3-dichlorophenol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com